![molecular formula C18H20N2OS B5747086 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5747086.png)
4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide, also known as IMCA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in the regulation of cell growth, proliferation, and survival.
作用機序
4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. It has been shown to be a competitive inhibitor of CK2, with a Ki value in the nanomolar range. 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide does not affect the activity of other protein kinases, making it a selective inhibitor of CK2. The inhibition of CK2 by 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide leads to the downregulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have multiple biochemical and physiological effects. In cancer cells, 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to protect neurons from oxidative stress and prevent the formation of toxic protein aggregates. In inflammation, 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the infiltration of immune cells into inflamed tissues.
実験室実験の利点と制限
4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various biological processes. It is also relatively stable and easy to handle. However, 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. It also has some off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the research on 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One direction is to develop more potent and selective inhibitors of CK2. Another direction is to study the role of CK2 in other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, the use of 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in combination with other drugs or therapies could be explored, as it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Finally, the development of new delivery systems for 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide could enhance its bioavailability and efficacy.
合成法
The synthesis of 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methylphenylamine to give the amide. The amide is then treated with carbon disulfide and potassium hydroxide to form the carbonothioyl group. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been extensively used as a research tool to study the role of CK2 in various biological processes. CK2 is a ubiquitous serine/threonine protein kinase that is involved in the regulation of multiple signaling pathways, including cell cycle progression, DNA repair, and apoptosis. Dysregulation of CK2 has been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and inflammation. 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit CK2 activity both in vitro and in vivo, making it a valuable tool for studying the function of CK2 in these diseases.
特性
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-12(2)14-6-8-15(9-7-14)17(21)20-18(22)19-16-10-4-13(3)5-11-16/h4-12H,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOVVJHHZZFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)
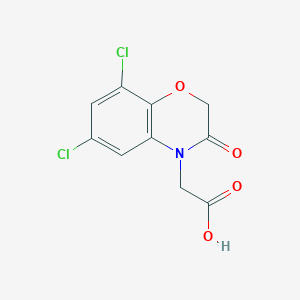
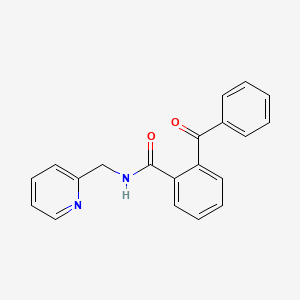
![2-[(benzylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5747018.png)
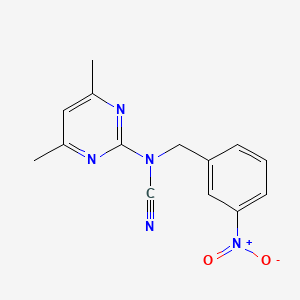
![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)
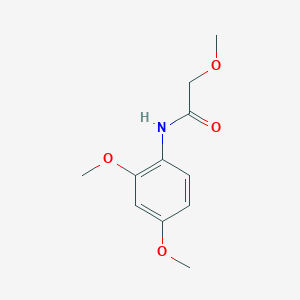
![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)
![N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)
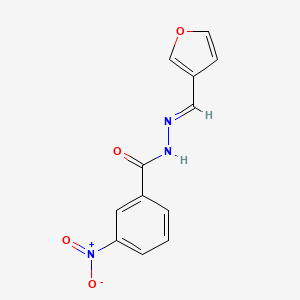
![5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5747077.png)
![methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)
![7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747088.png)
![6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5747097.png)